4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
4-Ethyl-1-oxa-4,9-diazaspiro[55]undecan-3-one is a chemical compound with a unique spirocyclic structure It is characterized by the presence of an oxazolidinone ring fused to a diazaspiro undecane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, with an isocyanate or a carbonyl compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new spirocyclic compounds with different functional groups .
Scientific Research Applications
4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazaspiro[5.5]undecan-3-one: Similar spirocyclic structure but lacks the ethyl and oxa groups.
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one: Similar structure with a methyl group instead of an ethyl group.
4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one: Contains a cyclopropyl group instead of an ethyl group.
Uniqueness
4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group and the oxa ring can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H18N2O2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4-ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C10H18N2O2/c1-2-12-8-10(14-7-9(12)13)3-5-11-6-4-10/h11H,2-8H2,1H3 |
InChI Key |
VYKPXEXPVLZDPC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(CCNCC2)OCC1=O |
Origin of Product |
United States |
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